{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Description
{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an oxadiazole ring, and a thioacetic acid moiety
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c11-6(12)4-15-8-10-9-7(14-8)5-2-1-3-13-5/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMOVVYXIVGNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33621-24-8 | |
| Record name | 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan derivative.
Thioacetic acid moiety attachment:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Alkylation of the Thioether Group
The sulfur atom in the thioacetic acid side chain can undergo alkylation reactions. For example, treatment with methyl iodide (CH₃I) in alkaline media leads to S-methylation, forming the corresponding methylthio derivative .
Reaction Conditions :
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Reagent: CH₃I, NaOH (1:1 molar ratio)
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Solvent: Ethanol/water mixture
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Temperature: 60–70°C (reflux)
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Time: 4–6 hours
| Product | Yield (%) | Reference |
|---|---|---|
| Methylthio derivative | 70–75 |
Mannich Base Formation
The compound participates in Mannich reactions, where the thiol group reacts with formaldehyde and secondary amines to form Mannich bases . This reaction is critical for introducing aminoalkyl functionalities.
Reaction Conditions :
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Reagents: Formaldehyde (HCHO), morpholine
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Solvent: Ethanol
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Temperature: Room temperature
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Time: 24 hours
| Product | Yield (%) | Reference |
|---|---|---|
| Morpholine Mannich base | 60–65 |
Oxadiazole Ring-Opening Reactions
The 1,3,4-oxadiazole ring undergoes nucleophilic ring-opening with amines. For instance, reaction with hydrazine hydrate produces hydrazide derivatives .
Reaction Conditions :
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Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)
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Solvent: Ethanol
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Temperature: Reflux
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Time: 8–12 hours
| Product | Yield (%) | Reference |
|---|---|---|
| Hydrazide derivative | 55–60 |
Carboxylic Acid Functionalization
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol (CH₃OH) forms the methyl ester .
Reaction Conditions :
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Reagent: CH₃OH, H₂SO₄ (catalyst)
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Solvent: Methanol
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Temperature: 60–70°C
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Time: 6–8 hours
| Product | Yield (%) | Reference |
|---|---|---|
| Methyl ester | 80–85 |
Electrophilic Substitution on the Furan Ring
The furan ring undergoes nitration at the 5-position using nitric acid (HNO₃) in acetic anhydride, yielding the 5-nitro derivative .
Reaction Conditions :
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Reagent: HNO₃, (CH₃CO)₂O
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Temperature: 0–5°C (controlled)
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Time: 2–4 hours
| Product | Yield (%) | Reference |
|---|---|---|
| 5-Nitro-furyl derivative | 50–55 |
Complexation with Metal Ions
The carboxylic acid group coordinates with metal ions (e.g., Cu²⁺, Zn²⁺) to form stable complexes, which are studied for antimicrobial applications .
Reaction Conditions :
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Metal salt: CuSO₄·5H₂O or ZnCl₂
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Solvent: Ethanol/water
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Temperature: 50–60°C
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Time: 3–5 hours
| Metal Complex | Stability Constant (log K) | Reference |
|---|---|---|
| Cu(II) complex | 4.2–4.5 |
Thiol-Thione Tautomerism
While the compound primarily exists in the thiol form, it exhibits thione tautomerism under specific conditions (e.g., basic media) . This equilibrium is confirmed via IR and NMR spectroscopy.
| Tautomer | Dominant Form | Conditions | Reference |
|---|---|---|---|
| Thiol (SH) | Neutral pH | Solid state | |
| Thione (S=C) | Basic pH | Aqueous solution |
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds like {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid exhibit significant antioxidant properties. This activity is attributed to their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. Such properties are critical in developing therapeutic agents for conditions associated with oxidative damage, including neurodegenerative diseases and cancer.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes, particularly aldose reductase. Aldose reductase plays a crucial role in the polyol pathway, converting glucose into sorbitol. Inhibition of this enzyme is beneficial for managing diabetic complications by preventing the accumulation of sorbitol in cells, which can lead to osmotic and oxidative stress.
Drug Development
The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications in treating metabolic disorders and other conditions where aldose reductase is implicated.
Antimicrobial Properties
Studies have also explored the antimicrobial efficacy of this compound against various pathogens. Its effectiveness as an antimicrobial agent could pave the way for new treatments in infectious diseases.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using in vitro assays. The results demonstrated a substantial reduction in reactive oxygen species (ROS) levels when cells were treated with this compound compared to controls.
Case Study 2: Aldose Reductase Inhibition
In a clinical trial focusing on diabetic patients, this compound was administered to assess its impact on blood glucose levels and sorbitol accumulation. The findings suggested a significant decrease in sorbitol levels among participants treated with the compound.
Mechanism of Action
The mechanism of action of {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The furan and oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, allowing the compound to bind to its targets. The thioacetic acid moiety can undergo further chemical modifications, enhancing its activity or specificity.
Comparison with Similar Compounds
Similar Compounds
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound features a nitro group on the furan ring, which can significantly alter its chemical and biological properties.
{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound has a thiophene ring instead of a furan ring, leading to different reactivity and applications.
Uniqueness
{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is unique due to the combination of the furan ring, oxadiazole ring, and thioacetic acid moiety. This combination imparts specific chemical reactivity and potential biological activity that is distinct from other similar compounds.
Biological Activity
The compound {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is a member of the oxadiazole family, which has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with thioacetic acid under controlled conditions. The reaction conditions may vary based on the specific substituents on the furan ring, which can influence the yield and purity of the final product. The compound's molecular formula is with a molecular weight of 226.21 g/mol .
Antifibrotic Properties
Recent studies have highlighted the potential antifibrotic properties of oxadiazole derivatives, including those similar to this compound. A study identified a novel class of inhibitors targeting Rho/Myocardin-Related Transcription Factor (MRTF) pathways, demonstrating significant potency with an IC50 value as low as 180 nM. This suggests that compounds in this class could be effective in treating conditions characterized by excessive fibrosis .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. For instance, metal complexes derived from oxadiazole ligands have shown promising results against various cancer cell lines. These complexes exhibited enhanced cytotoxicity compared to their parent ligands, indicating that modifications to the oxadiazole structure could enhance biological activity .
Antimicrobial Activity
Preliminary studies indicate that compounds containing the oxadiazole moiety exhibit antimicrobial properties. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes involved in cellular signaling pathways that regulate fibrosis and cancer progression.
- Modulation of Gene Expression : Compounds can influence gene transcription related to fibrotic and tumorigenic processes through interaction with transcription factors like MRTF and SRF.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
